molecular formula C19H20FNO3 B2815526 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034554-97-5

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2815526
CAS No.: 2034554-97-5
M. Wt: 329.371
InChI Key: XWGRBTNXJRBKCN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide is a benzamide derivative characterized by a unique combination of substituents: a cyclopropyl group, a hydroxyl group, a phenyl ring, and a benzamide core modified with fluorine and methoxy groups. The hydroxyl and amide groups may facilitate hydrogen bonding, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-24-17-10-7-13(11-16(17)20)18(22)21-12-19(23,15-8-9-15)14-5-3-2-4-6-14/h2-7,10-11,15,23H,8-9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGRBTNXJRBKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Steric hindrance from the cyclopropyl group may complicate synthesis, necessitating tailored coupling reagents (e.g., DCC/HOBt as in ).
  • Spectroscopic Differentiation: The fluorine atom’s deshielding effect would downfield-shift adjacent protons in NMR, aiding structural elucidation versus non-fluorinated analogs .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including amide bond formation between the cyclopropyl-hydroxy-phenylethylamine moiety and 3-fluoro-4-methoxybenzoic acid derivatives. Key parameters include:

  • Coupling Agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation, minimizing side reactions .
  • Temperature Control : Reactions are often conducted at low temperatures (-50°C to 0°C) to prevent racemization or degradation of sensitive functional groups .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reagent solubility and reaction efficiency .
  • Reaction Time : Extended reaction times (12–24 hours) are often required for complete conversion, monitored via TLC or HPLC .

Advanced: How can molecular docking and NMR spectroscopy be integrated to elucidate structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding poses with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on interactions between the fluorinated benzamide group and hydrophobic pockets or hydrogen-bonding residues .
  • NMR Spectroscopy : Employ 19F^{19}\text{F}-NMR to track conformational changes upon binding, and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to map intermolecular interactions in solution .
  • Validation : Cross-validate docking results with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) and ensure computational predictions align with experimental data .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C19H21FNO3C_{19}H_{21}FNO_3) and isotopic patterns .
  • Multidimensional NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR resolve stereochemistry and verify substituent positions (e.g., cyclopropyl group orientation, fluorine substitution) .
  • FT-IR Spectroscopy : Identify characteristic peaks for amide C=O (1650–1680 cm1^{-1}) and hydroxyl groups (3200–3500 cm1^{-1}) .

Advanced: What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer:

  • Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to distinguish true inhibition from nonspecific effects .
  • Orthogonal Assays : Validate results using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS to check for compound degradation or metabolite interference during prolonged incubations .

Basic: What are the solubility and stability considerations for this compound in biological assays?

Methodological Answer:

  • Solubility : Pre-dissolve in DMSO (≤1% v/v) for aqueous buffers. The 3-fluoro-4-methoxy group enhances hydrophobicity; use surfactants (e.g., Tween-20) for cell-based assays .
  • pH Stability : Maintain pH 7.4 in buffered solutions (e.g., PBS) to prevent hydrolysis of the amide bond .
  • Temperature Sensitivity : Store at -20°C in anhydrous conditions to avoid cyclopropyl ring opening or hydroxyl group oxidation .

Advanced: How can in vitro and in silico methods predict this compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • In Silico Prediction : Use QSAR models (e.g., StarDrop, Schrödinger) to assess metabolic hotspots (e.g., fluorobenzamide region) and potential CYP3A4/2D6 interactions .
  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., O-demethylation or hydroxylation products) .
  • Docking with CYP Isoforms : Simulate binding to CYP active sites to predict competitive inhibition risks and guide structural modifications .

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